molecular formula C5H8N2OS B1267371 2-Amino-5,5-dimethyl-1,3-thiazol-4-one CAS No. 4695-19-6

2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Cat. No.: B1267371
CAS No.: 4695-19-6
M. Wt: 144.2 g/mol
InChI Key: IDALNGXBOPPKGA-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethyl-1,3-thiazol-4-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2-Amino-5,5-dimethyl-1,3-thiazol-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit tubulin polymerization, which is essential for cell division . This compound also exhibits antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate the expression of genes involved in inflammation and oxidative stress, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and inhibit their activity, leading to changes in cellular function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound can also affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis .

Preparation Methods

The synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method includes the nucleophilic addition reaction of thiazole derivatives with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-5,5-dimethyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5,5-dimethyl-1,3-thiazol-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Amino-5,5-dimethyl-1,3-thiazol-4-one can be compared with other thiazole derivatives such as:

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 4,5-Dimethyl-1,3-thiazol-2-amine
  • 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

These compounds share similar structural features but differ in their specific substituents and biological activities.

Properties

IUPAC Name

2-amino-5,5-dimethyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALNGXBOPPKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279461
Record name 2-amino-5,5-dimethyl-1,3-thiazol-4-one
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Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4695-19-6
Record name 2-Amino-5,5-dimethyl-4(5H)-thiazolone
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Record name NSC 12753
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Record name NSC12753
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Record name 2-amino-5,5-dimethyl-1,3-thiazol-4-one
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Record name 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
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